molecular formula C20H34O3 B1150828 Imbricatolic Acid CAS No. 6832-60-6

Imbricatolic Acid

Cat. No. B1150828
CAS RN: 6832-60-6
M. Wt: 322.5 g/mol
InChI Key:
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Description

Imbricatolic Acid is a natural product found in Teucrium divaricatum, Juniperus communis var. communis, and other organisms . It is one of the main constituents of the resin from the large tree Araucaria araucana .


Synthesis Analysis

Derivatives of Imbricatolic acid have been synthesized by introducing various nitrogenous functionalities at C-15 and C-19 positions . They were evaluated for PTP-1B enzyme inhibition activity . Dimeric diterpenes from the labdane imbricatolic acid using esters, ethers and the triazole ring as linkers have also been synthesized .


Molecular Structure Analysis

The Imbricatolic Acid molecule contains a total of 58 bond(s). There are 24 non-H bond(s), 2 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 primary alcohol(s) .


Chemical Reactions Analysis

While specific chemical reactions involving Imbricatolic Acid are not detailed in the search results, it’s worth noting that microbial transformation of Imbricatolic Acid has been achieved with Aspergillus niger and Rhizopus nigricans .


Physical And Chemical Properties Analysis

Imbricatolic Acid has a molecular weight of 322.5 g/mol . It contains Hydrogen Bond Donor Count of 2 and Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 6 . The Topological Polar Surface Area is 57.5 Ų .

Scientific Research Applications

Biotransformations by Microorganisms

Imbricatolic Acid can be transformed by various microorganisms. For instance, when it is subjected to Aspergillus niger , it is transformed into 1α-hydroxyimbricatolic acid . On the other hand, Rhizopus nigricans transforms Imbricatolic Acid into 15-hydroxy-8,17-epoxylabdan-19-oic acid . These transformations can be used to produce different derivatives of Imbricatolic Acid for various applications.

Antiproliferative Effects

Imbricatolic Acid and its derivatives have shown antiproliferative effects . For example, 1α-hydroxyimbricatolic acid has shown moderate toxicity towards human lung fibroblasts and AGS cells . This suggests potential applications in cancer research and treatment.

Synthesis of Dimeric Labdane Diterpenes

Imbricatolic Acid can be used in the synthesis of dimeric labdane diterpenes . These compounds have shown biological activity, including antiproliferative effects . The synthesis of these dimers could lead to the development of new therapeutic agents.

Gastroprotective Effects

Imbricatolic Acid is one of the main constituents of the resin from the large tree Araucaria araucana . Both the resin and Imbricatolic Acid have been shown to display gastroprotective effects in induced gastric lesion models in animals . This suggests potential applications in the treatment of gastric disorders.

Production of Microbial Metabolites

When Imbricatolic Acid is added to a Cunninghamella echinulata culture, the main products are the microbial metabolites . This suggests that Imbricatolic Acid could be used in the production of these metabolites for various applications.

Bioconversion of Diterpenes

Imbricatolic Acid can be used in the bioconversion of diterpenes . This process involves the transformation of diterpenes by microorganisms, which can lead to the production of different derivatives with potential applications in various fields.

Safety and Hazards

Imbricatolic Acid should be handled with care to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided. It should be kept away from sources of ignition. Prolonged or repeated exposure should be avoided .

Future Directions

Imbricatolic Acid has been shown to display gastroprotective effects in induced gastric lesion models in animals . The aim of future work could be to obtain new hydroxylated derivatives of Imbricatolic Acid by means of microbial transformation .

properties

IUPAC Name

(1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16-,17+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRKLZRKJJQJLD-BEUFEYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary biological activities of Imbricatolic acid?

A1: Imbricatolic acid exhibits promising antiproliferative and cell cycle inhibitory effects. Research suggests that it induces the upregulation of cyclin-dependent kinase inhibitors, leading to cell cycle arrest in the G1 phase [, ]. Additionally, studies have explored its potential as a protein tyrosine phosphatase-1B inhibitor [], which could have implications for treating diseases like type 2 diabetes and obesity.

Q2: How does Imbricatolic acid affect cell cycle progression?

A2: Studies using p53-null CaLu-6 cells revealed that Imbricatolic acid triggers the accumulation of cyclin-dependent kinase inhibitors, specifically in the G1 phase of the cell cycle. This accumulation leads to the degradation of cyclins A, D1, and E1, effectively preventing cell cycle progression [, ]. Interestingly, this effect doesn't seem to induce significant apoptosis.

Q3: What is the chemical structure of Imbricatolic acid?

A3: Imbricatolic acid is a labdane diterpene. While its exact molecular formula and weight weren't explicitly provided in the abstracts, its structure can be found in the cited research [, , ]. Spectroscopic methods like NMR and mass spectrometry are commonly used for its structural characterization [, ].

Q4: Can the structure of Imbricatolic acid be modified to enhance its activity?

A4: Yes, researchers have successfully synthesized novel Imbricatolic acid analogues. For instance, inserting N-substituted piperazine at the C-15/C-19 positions resulted in derivatives with enhanced glucose uptake stimulation in L6 skeletal muscle cells []. Additionally, creating dimeric diterpenes using esters, ethers, and triazole rings as linkers led to compounds with varying antiproliferative effects on different tumor cell lines [].

Q5: Are there any studies investigating the combination of Imbricatolic acid with other compounds?

A5: Researchers have explored the effects of combining Imbricatolic acid with other compounds to enhance its activity. One study investigated the topical anti-inflammatory activity of hybrid molecules created by combining Imbricatolic acid with synthetic anti-inflammatory agents like ibuprofen and naproxen []. These hybrid molecules exhibited promising anti-inflammatory effects in both arachidonic acid (AA) and 12-O-tetradecanoyl phorbol 13-acetate (TPA) induced ear edema assays in mice.

Q6: What are the sources of Imbricatolic acid?

A6: Imbricatolic acid is found in the resins of Cupressus species []. It has been successfully isolated from the methanolic extract of fresh ripe berries of Juniperus communis (Cupressaceae) [, ] and aerial parts of Juniperus phoenicea [].

Q7: Has the metabolic fate of Imbricatolic Acid been investigated?

A7: While the provided abstracts didn't delve into the detailed pharmacokinetics of Imbricatolic acid, one study explored its biotransformation by Aspergillus niger and Rhizopus nigricans cultures []. These fungal cultures modified Imbricatolic acid, yielding derivatives like 1α-hydroxyimbricatolic acid and 15-hydroxy-8,17-epoxylabdan-19-oic acid. These findings suggest potential metabolic pathways and highlight the possibility of microbial transformation influencing the compound's activity in vivo.

Q8: What are the potential applications of Imbricatolic acid based on current research?

A8: Based on the available research, Imbricatolic acid shows promise in several areas:

  • Cancer Treatment: Its antiproliferative effects on various cancer cell lines [, ] suggest potential as an anticancer agent.
  • Type 2 Diabetes Management: Its potential as a protein tyrosine phosphatase-1B inhibitor [] could lead to new therapeutic strategies for managing type 2 diabetes and related metabolic disorders.
  • Anti-Inflammatory Therapies: Combining Imbricatolic acid with synthetic anti-inflammatory agents shows promise for developing more effective topical anti-inflammatory treatments [].
  • Alzheimer’s Disease Treatment: Research suggests that Imbricatolic acid may play a role in modulating the Aβ-peptide-aggregation pathway, making it a potential candidate for Alzheimer's disease treatment [].

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